(3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone
Overview
Description
The compound (3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone is a complex organic molecule that features a unique combination of pyrazolo[4,3-c]pyridine and pyridinylpyrimidine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone typically involves multiple steps, starting from readily available precursors. One common approach is the 1,3-dipolar cycloaddition of a sydnone to a propargylic acid amide, leading to the formation of the pyrazolo[4,3-c]pyridine core . This intermediate can then be further functionalized through various chemical reactions to introduce the pyridinylpyrimidine moiety.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the laboratory synthesis methods, with optimization of reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The pyrazolo[4,3-c]pyridine core can be oxidized using reagents like or .
Reduction: Reduction reactions can be performed using with catalysts such as .
Substitution: Nucleophilic substitution reactions can be carried out on the pyridinylpyrimidine moiety using reagents like and .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products Formed
The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further explored for their biological activities.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules.
Biology
In biological research, the compound is investigated for its potential as a bioactive molecule . Studies have shown that derivatives of pyrazolo[4,3-c]pyridine exhibit antiproliferative activity against cancer cell lines .
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent . Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases .
Industry
In the industrial sector, the compound is used in the development of agrochemicals and pharmaceuticals . Its unique properties make it suitable for the formulation of products with enhanced efficacy and stability .
Mechanism of Action
The mechanism of action of (3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone involves its interaction with specific molecular targets . The compound binds to enzymes and receptors , modulating their activity and leading to various biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exerting antiproliferative effects .
Comparison with Similar Compounds
Similar Compounds
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazines
- 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidines
- 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines
Uniqueness
Compared to these similar compounds, (3-Cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone is unique due to its cyclobutyl group and the specific arrangement of its pyridinylpyrimidine moiety . This unique structure contributes to its distinct biological activities and chemical reactivity , making it a valuable compound in various fields of research .
Properties
IUPAC Name |
(3-cyclobutyl-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)-(2-pyridin-3-ylpyrimidin-5-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O/c27-20(15-10-22-19(23-11-15)14-5-2-7-21-9-14)26-8-6-17-16(12-26)18(25-24-17)13-3-1-4-13/h2,5,7,9-11,13H,1,3-4,6,8,12H2,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJLUSXNNHIQOAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=NNC3=C2CN(CC3)C(=O)C4=CN=C(N=C4)C5=CN=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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